N-(2-aminoethyl)-4-phenylbutanamide
Description
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-phenylbutanamide |
InChI |
InChI=1S/C12H18N2O/c13-9-10-14-12(15)8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2,(H,14,15) |
InChI Key |
JOSBGRIJGCHKCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production time. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-aminoethyl)-4-phenylbutanoic acid.
Reduction: Formation of N-(2-aminoethyl)-4-phenylbutylamine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
N-(2-aminoethyl)-4-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and properties of N-(2-aminoethyl)-4-phenylbutanamide and analogous compounds:
Impact of Substituents on Properties
- This contrasts with methoxy (electron-donating) or nitro (electron-withdrawing) groups in analogs, which alter electronic density and reactivity .
- Phenyl vs. Phenoxy Groups: The 4-phenyl group in the target compound increases rigidity and π-π stacking capability, whereas phenoxy groups (e.g., in ) may enhance oxidative stability and halogenated interactions .
- Biological Activity : Piperidinyl and acetylphenyl substituents () are associated with receptor binding (e.g., opioid receptors) or enzyme inhibition, respectively, highlighting the pharmacological diversity of butanamides .
Thermal and Mechanical Performance
- Thermal Stability: N-(2,4-dimethoxyphenyl)-4-phenylbutanamide exhibits a high predicted boiling point (~482°C), likely due to strong intermolecular forces from methoxy and phenyl groups . The target compound’s aminoethyl group may lower thermal stability compared to methoxy analogs but improve adhesion in polymer matrices.
- Mechanical Properties: Crosslinking density and tensile strength in silane-modified butanamides () correlate with epoxy content, suggesting that the aminoethyl group in the target compound could enhance interfacial adhesion in composite materials .
Biological Activity
N-(2-aminoethyl)-4-phenylbutanamide, also known as a phenylbutanamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H19N2O and a molecular weight of approximately 209.3 g/mol. The compound features an amide functional group, which is crucial for its biological activity. Its structural characteristics allow it to interact with various biological targets, influencing a range of cellular processes.
Research indicates that this compound interacts with several neurotransmitter receptors and enzymes within the central nervous system (CNS). Its mechanism of action includes:
- Modulation of Neurotransmitter Systems : The compound may influence synaptic transmission by interacting with neurotransmitter receptors, potentially enhancing neuroprotective pathways.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit certain enzymes involved in lipid metabolism, which could affect inflammation and neurodegenerative processes.
Neuroprotective Effects
This compound has shown promise in neuroprotective applications. Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's. Studies have indicated that it may enhance synaptic plasticity and reduce neuronal apoptosis.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting a potential role in managing inflammatory conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-aminoethyl)benzamide | C11H14N2O | Lacks the phenylbutanamide moiety |
| 4-Amino-N-phenylbutanamide | C10H14N2O | Does not possess the aminoethyl side chain |
| N-(2-aminoethyl)-4-methylbutanamide | C12H19ClN2O | Methyl group substitution affecting activity |
Uniqueness : The presence of both the aminoethyl group and the phenylbutanamide structure in this compound contributes to its distinctive biological profile, particularly regarding neuroprotection and anti-inflammatory activity.
Case Studies and Research Findings
- Neuroprotective Study : A study highlighted that this compound significantly improved cell viability in neuronal cultures exposed to oxidative stress compared to controls, suggesting its protective effects against neurodegeneration.
- Inflammation Modulation : In another investigation, this compound reduced IL-6 mRNA expression in human hepatocyte models treated with lipopolysaccharides (LPS), indicating its potential application in inflammatory diseases .
- Receptor Interaction Studies : Binding affinity assays revealed that this compound interacts preferentially with specific neurotransmitter receptors, enhancing synaptic signaling pathways crucial for cognitive functions.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Efficacy : More comprehensive animal studies are needed to evaluate the therapeutic potential of this compound in treating neurological disorders.
- Mechanistic Studies : Elucidating the exact pathways through which this compound exerts its effects will be crucial for developing targeted therapies.
- Formulation Development : Investigating suitable delivery methods to enhance bioavailability and efficacy in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
